Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate
Overview
Description
“Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate” is a chemical compound. It is related to “Ethyl 5- (5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate”, which has a molecular weight of 301.16 .
Synthesis Analysis
Thiophene derivatives, such as “this compound”, can be synthesized through various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is related to “Ethyl 5- (5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate”, which has a molecular formula of C10H9BrN2O2S .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Mechanism of Action
Target of Action
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate is a complex organic compound. Compounds with similar structures, such as thiophene derivatives, have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which could potentially be a part of the compound’s interaction with its targets .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical processes, including the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZCBGICPVPGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269955 | |
Record name | Ethyl 5-bromo-β-oxo-2-thiophenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250375-46-3 | |
Record name | Ethyl 5-bromo-β-oxo-2-thiophenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250375-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-β-oxo-2-thiophenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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